(R)-3,3'-Bis(1-naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
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Overview
Description
®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its complex structure, which includes two naphthyl groups and multiple hydrogenated rings, making it a unique and valuable molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol typically involves the use of Grignard reagents. Grignard reagents are organomagnesium compounds that are highly reactive and useful for forming carbon-carbon bonds . The preparation involves the reaction of an aryl halide with magnesium in the presence of an ether solvent, followed by the addition of the appropriate naphthyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically requires dry conditions to prevent the degradation of the Grignard reagent and may involve the use of ultrasound to activate the magnesium .
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may yield dihydronaphthols.
Scientific Research Applications
®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its interactions with biomolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of ®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol involves its interaction with molecular targets such as enzymes and receptors. These interactions can induce changes in the structure and function of the target molecules, leading to various biological effects. The compound may form covalent bonds, hydrogen bonds, or other molecular interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
1-Naphthylamine: An aromatic amine derived from naphthalene.
1-Naphthol: An aromatic alcohol derived from naphthalene.
Uniqueness
®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol is unique due to its chiral nature and complex structure, which provides distinct properties and reactivity compared to simpler naphthalene derivatives .
This detailed article provides a comprehensive overview of ®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-hydroxy-3-naphthalen-1-yl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-naphthalen-1-yl-5,6,7,8-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H34O2/c41-39-35(33-21-9-15-25-11-1-5-17-29(25)33)23-27-13-3-7-19-31(27)37(39)38-32-20-8-4-14-28(32)24-36(40(38)42)34-22-10-16-26-12-2-6-18-30(26)34/h1-2,5-6,9-12,15-18,21-24,41-42H,3-4,7-8,13-14,19-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQIUROEJJSLEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)C3=CC=CC4=CC=CC=C43)O)C5=C6CCCCC6=CC(=C5O)C7=CC=CC8=CC=CC=C87 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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